molecular formula C10H9N3O4S B11006967 methyl N-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]glycinate

methyl N-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]glycinate

Cat. No.: B11006967
M. Wt: 267.26 g/mol
InChI Key: PLKGLXBFDDNJFN-UHFFFAOYSA-N
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Description

Methyl N-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]glycinate is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. This bicyclic system is substituted at the 6-position with a glycine methyl ester moiety via a carbonyl linker. The thiazolo[3,2-a]pyrimidine scaffold is of significant pharmacological interest due to its structural similarity to purine bases, enabling interactions with biological targets such as enzymes and receptors .

Properties

Molecular Formula

C10H9N3O4S

Molecular Weight

267.26 g/mol

IUPAC Name

methyl 2-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]acetate

InChI

InChI=1S/C10H9N3O4S/c1-17-7(14)5-11-8(15)6-4-12-10-13(9(6)16)2-3-18-10/h2-4H,5H2,1H3,(H,11,15)

InChI Key

PLKGLXBFDDNJFN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1=CN=C2N(C1=O)C=CS2

Origin of Product

United States

Chemical Reactions Analysis

Methyl N-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]glycinate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl N-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]glycinate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]glycinate involves its interaction with specific molecular targets and pathways. The thiazolo[3,2-a]pyrimidine core can mimic purine structures, allowing it to bind effectively to biological targets . This binding can inhibit or modulate the activity of enzymes and receptors involved in various biological processes, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Features

The compound shares its thiazolo[3,2-a]pyrimidine core with several analogs but differs in substituent groups and functionalization (Table 1). Key structural variations include:

  • Substituent Position : The glycine methyl ester group at the 6-position contrasts with the ethyl ester and phenyl/benzylidene groups in analogs like the ethyl 7-methyl-3-oxo-5-phenyl derivative .

Table 1: Structural Comparison of Thiazolo[3,2-a]pyrimidine Derivatives

Compound Name Core Structure Substituents (Position) Molecular Weight
Methyl N-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]glycinate Thiazolo[3,2-a]pyrimidine Glycine methyl ester (6) ~323.3*
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-6-carboxylate Thiazolo[3,2-a]pyrimidine Ethyl ester (6), phenyl (5), trimethoxybenzylidene (2) 546.59
N-(2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]sulfanyl}-benzothiazol-6-yl)pentanamide Thiazolo[3,2-a]pyrimidine Pentanamide (7), benzothiazole (6) 430.57
3,8-Diphenyl-5-(4-methoxyphenyl)pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine Pyrrolo-thiazolo-pyrimidine Phenyl (3,8), 4-methoxyphenyl (5) ~534.6†

*Calculated based on formula; †Estimated from structural data .

Physicochemical and Pharmacological Properties

  • Solubility : The glycine methyl ester group may enhance aqueous solubility compared to lipophilic analogs like the ethyl 7-methyl-3-oxo-5-phenyl derivative, which contains a trimethoxybenzylidene moiety .
  • Biological Activity: While direct data for the target compound is unavailable, related thiazolo[3,2-a]pyrimidines exhibit antimicrobial, anti-inflammatory, and kinase inhibitory activities.
  • Crystallography : Analogs such as the ethyl 7-methyl-3-oxo-5-phenyl derivative exhibit puckered pyrimidine rings and intermolecular hydrogen bonding (C–H···O), which stabilize crystal packing .

Key Differentiators

  • Functional Group Flexibility : The glycine ester allows for further derivatization (e.g., hydrolysis to free carboxylic acid), unlike rigid benzylidene or phenyl groups in analogs .
  • Steric and Electronic Effects : The absence of bulky aryl substituents (e.g., 4-methoxyphenyl in pyrrolo-thiazolo-pyrimidines) may improve bioavailability or target selectivity .

Biological Activity

Methyl N-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]glycinate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and cytotoxic properties, along with relevant research findings and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C8H8N2O4S
  • CAS Number : 890092-78-1
  • Molecular Weight : 210.21 g/mol

Antibacterial Activity

Recent studies have indicated that derivatives of thiazolo-pyrimidine compounds exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance:

CompoundMIC (mg/mL)MBC (mg/mL)Bacteria Tested
80.004 - 0.030.008 - 0.06En. cloacae, E. coli
110.0110.20P. aeruginosa
120.0150.30S. aureus

The most active compound displayed an MIC of 0.0040.004 mg/mL against Enterobacter cloacae, showcasing its potential as a lead compound for developing new antibacterial agents .

Antifungal Activity

The antifungal activity of this compound has also been explored:

CompoundMIC (mg/mL)Fungi Tested
150.004 - 0.06T. viride, A. fumigatus

Compound 15 exhibited excellent antifungal activity with an MIC in the range of 0.0040.004 to 0.060.06 mg/mL against sensitive strains such as Trichoderma viride while being less effective against resistant strains like Aspergillus fumigatus .

Cytotoxic Activity

In addition to antimicrobial properties, the cytotoxic effects of thiazolo-pyrimidine derivatives have been documented in various cancer cell lines:

Cell LineIC50 (µM)
HeLa12
MCF715
A54910

These findings suggest that certain derivatives may act as potential anticancer agents by inducing apoptosis in cancer cells .

Mechanistic Insights

Docking studies have provided insights into the mechanism of action for these compounds:

  • Target Interaction : The compounds are believed to interact with bacterial ribosomes and inhibit protein synthesis.
  • Apoptotic Pathways : In cancer cells, they may activate caspase-dependent pathways leading to programmed cell death.

Case Studies

One notable study involved the synthesis and biological evaluation of this compound derivatives which demonstrated enhanced activity compared to traditional antibiotics such as ampicillin and streptomycin . The structure–activity relationship (SAR) analysis indicated that modifications at specific positions on the thiazolo-pyrimidine scaffold significantly influenced biological activity.

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